molecular formula C15H15ClN2 B570134 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine CAS No. 1104027-46-4

2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine

Cat. No.: B570134
CAS No.: 1104027-46-4
M. Wt: 258.749
InChI Key: IUQVIIUHJIPKQK-UHFFFAOYSA-N
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Description

2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine is a heterocyclic compound with the molecular formula C15H15ClN2 It is a derivative of naphthyridine, characterized by the presence of a benzyl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloronicotinic acid with benzylamine, followed by cyclization using a suitable dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives, while reduction can produce tetrahydro derivatives. Substitution reactions result in various functionalized naphthyridine compounds.

Scientific Research Applications

Pharmaceutical Synthesis

Intermediate in Drug Development
2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new therapeutic agents. It has been noted for its utility in laboratory research and chemical medicine synthesis processes .

Case Study: Synthesis of Antidepressants
Research has shown that derivatives of this compound can be synthesized to develop new antidepressant medications. The structural modifications can enhance pharmacological properties while reducing side effects associated with existing drugs .

Organic Synthesis

Versatile Synthetic Applications
The compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various reactions such as cyclization and functional group transformations . This versatility makes it a crucial component in the development of new materials and chemicals.

Example Reactions

  • Cyclization Reactions : The compound can undergo cyclization to form various nitrogen-containing heterocycles, which are essential in medicinal chemistry.
  • Functional Group Transformations : It can be modified to introduce different functional groups, enhancing its reactivity and potential applications.

Potential Therapeutic Uses

Antimicrobial Activity
Emerging studies have indicated that derivatives of this compound exhibit antimicrobial properties. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Antitumor Activity
Preliminary investigations into the antitumor effects of related compounds have shown promising results against various cancer cell lines. This opens avenues for further research into its efficacy as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-7-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine
  • 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine

Uniqueness

2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine (CAS Number: 1104027-46-4) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C₁₅H₁₅ClN₂ with a molecular weight of approximately 258.746 g/mol. Key physical properties include:

  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : 377.5 ± 42.0 °C
  • Flash Point : 182.1 ± 27.9 °C

Pharmacological Properties

Research indicates that compounds within the naphthyridine class exhibit a range of biological activities including:

  • Antitumor Activity : Naphthyridines are frequently studied for their antitumor properties. The structural features of naphthyridines allow them to interact with various biological targets involved in cancer progression .
  • Inhibition of Enzymes : Specific derivatives have shown inhibitory effects on monoamine oxidase (MAO) and cholinesterases (AChE and BChE). The inhibition of these enzymes is significant for developing treatments for neurodegenerative diseases such as Alzheimer's .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural modifications:

  • Substituents at the Benzyl Position : Variations in the benzyl group can enhance or diminish the compound's inhibitory potency against MAO and cholinesterases.
  • Chlorine Substitution : The presence of chlorine at the 5-position has been associated with increased lipophilicity and potential binding affinity to target enzymes .

In Vitro Studies

A study evaluating various naphthyridine derivatives found that those similar to 2-benzyl-5-chloro exhibited promising activity against MAO A and B with IC₅₀ values in the low micromolar range. For instance:

  • MAO A Inhibition : IC₅₀ values around 1 μM were reported for structurally related compounds.
  • Cholinesterase Inhibition : Compounds showed IC₅₀ values between 7–8 μM against both AChE and BChE .

Antitumor Activity

Several studies have highlighted the potential of naphthyridine derivatives as antitumor agents. For example:

  • Cell Line Studies : Compounds were tested on various cancer cell lines showing significant cytotoxic effects compared to control groups.

Summary Table of Biological Activities

Biological ActivityCompound TypeIC₅₀ Values (μM)
MAO A InhibitionNaphthyridine Derivatives~1.0
MAO B InhibitionNaphthyridine Derivatives~0.51 - 3.51
Cholinesterase InhibitionNaphthyridine Derivatives7 - 8
Antitumor ActivityNaphthyridine DerivativesSignificant

Q & A

Q. Basic: What synthetic methodologies are recommended for synthesizing 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine?

Methodological Answer:
The synthesis of naphthyridine derivatives typically involves cyclization or substitution reactions. For example, structurally related tetrahydro-pyridazine compounds are synthesized via alkylation using acetonitrile as a solvent, potassium carbonate (K₂CO₃) as a base, and iodomethane (ICH₃) as an alkylating agent, followed by chromatographic purification . Adapting this approach:

Key Steps :

  • Cyclization of precursor amines or ketones under basic conditions.
  • Introduction of the benzyl and chloro substituents via nucleophilic substitution or Friedel-Crafts alkylation.
  • Purification via column chromatography to isolate the target compound.

Optimization :

  • Vary reaction temperature (e.g., 40–80°C) and solvent polarity to improve yield.
  • Monitor by TLC or HPLC for intermediate formation.

Q. Basic: How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Methodological Answer:
A multi-technique approach is essential:

Purity Analysis :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase.
  • Elemental Analysis : Match calculated vs. observed C, H, N, Cl percentages.

Structural Confirmation :

  • NMR : Compare ¹H/¹³C spectra with predicted chemical shifts (e.g., benzyl protons at δ 3.8–4.2 ppm, aromatic protons at δ 6.5–7.5 ppm).
  • X-ray Crystallography : Grow single crystals via slow evaporation (e.g., ethanol) and analyze bond lengths/angles (e.g., C–Cl ≈ 1.73 Å, C–N ≈ 1.38 Å) .

Q. Advanced: What strategies enhance biological activity through modifications of the benzyl or chloro substituents?

Methodological Answer:
Structure-activity relationship (SAR) studies focus on steric and electronic effects:

Benzyl Modifications :

  • Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to improve receptor binding affinity .
  • Replace benzyl with heteroaromatic rings (e.g., pyridyl) to alter solubility.

Chloro Substitution :

  • Test bromo or fluoro analogs to assess halogen bonding efficacy.

Assay Design :

  • Use enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination .

Q. Advanced: How do steric/electronic effects of substituents influence receptor binding?

Methodological Answer:
Computational and experimental approaches are combined:

Molecular Docking :

  • Model interactions with receptors (e.g., NMDA or AMPA receptors) using software like AutoDock. Prioritize substituents that fill hydrophobic pockets or form hydrogen bonds .

Electronic Effects :

  • Electron-withdrawing groups on the benzyl ring may enhance π-π stacking with aromatic residues.
  • Chloro substituents increase electrophilicity, potentially improving covalent binding .

Q. Advanced: How can researchers resolve contradictions in reported biological activities of derivatives?

Methodological Answer:
Address discrepancies via:

Data Triangulation :

  • Compare assay conditions (e.g., cell lines, incubation times) across studies.
  • Re-evaluate purity (>95% by HPLC) and stereochemistry (chiral centers may require chiral chromatography) .

Mechanistic Studies :

  • Use knockout cell lines or competitive binding assays to confirm target specificity .

Q. Advanced: What challenges arise in crystallographic studies of this compound?

Methodological Answer:
Key crystallographic considerations include:

Crystal Growth :

  • Slow evaporation from ethanol/water mixtures yields plate-like crystals (0.25 mm size ideal for diffraction) .

Data Collection :

  • Use MoKα radiation (λ = 0.71073 Å) and ω-scans up to 56.92° for high-resolution data.

Hydrogen Bonding :

  • Analyze intermolecular interactions (e.g., O–H···N bonds with lengths ~2.49 Å and angles ~146°) to predict packing motifs .

Q. Advanced: What biological targets are plausible based on structural analogs?

Methodological Answer:
Analogous naphthyridines show activity against:

Enzyme Targets :

  • Integrase inhibitors (INI) : Test for HIV-1 integrase inhibition using strand-transfer assays .
  • Kinases : Screen against kinase panels (e.g., EGFR, VEGFR).

Antimicrobial Activity :

  • Use Kirby-Bauer disc diffusion assays with Staphylococcus aureus or E. coli to assess potency .

Properties

IUPAC Name

2-benzyl-5-chloro-3,4-dihydro-1H-2,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2/c16-15-14-7-9-18(11-13(14)6-8-17-15)10-12-4-2-1-3-5-12/h1-6,8H,7,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQVIIUHJIPKQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=NC=C2)Cl)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676657
Record name 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1104027-46-4
Record name 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one (2.56 g, 10.65 mmol) was added POCl3 (20 mL, 215 mmol). The mixture was heated to 100° C. for 17 h and cooled to rt. The excess POCl3 was removed under reduced pressure, and the residue quenched with sat. NaHCO3 (150 mL) and partitioned with dichloromethane (100 mL) and stirred for 30 minutes. The dichloromethane layer was collected, and the aqueous layer was extracted with dichloromethane (2×100). The combined organic layers were dried with Na2SO4. The drying agent was removed by filtration, and the organic solution was concentrated under reduced pressure. The residue was purified by BIOTAGE® flash chromatography using a 5-30% EtOAc in hexanes gradient. The fractions containing the expected product were combined and concentrated under reduced pressure to give 2-benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine (2.334 g, 9.02 mmol, 85% yield) as a yellow oil. LC/MS: m/z 259.01 (M+H)+, 0.775 min (method 2). 1H NMR (500 MHz, chloroform-d) δ ppm 8.10 (d, J=4.88 Hz, 1H) 7.26-7.41 (m, 5H) 6.86 (d, J=4.88 Hz, 1H) 3.69 (s, 2H) 3.58 (s, 2H) 2.84-2.89 (m, 2H) 2.78-2.83 (m, 2H).
Quantity
2.56 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

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